1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO It is characterized by the presence of a chloro and fluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with enzymes or receptors. This interaction can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various physiological effects .
Comparison with Similar Compounds
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical properties and reactivity.
1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-one: The position of the chloro and trifluoromethyl groups on the phenyl ring affects the compound’s steric and electronic properties.
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)2-8-3-9(6-12)5-10(11)4-8/h3-5H,2,6H2,1H3 |
InChI Key |
CROHLWJDFVFIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Cl)CF |
Origin of Product |
United States |
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